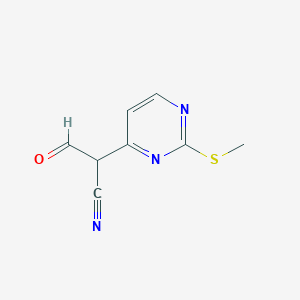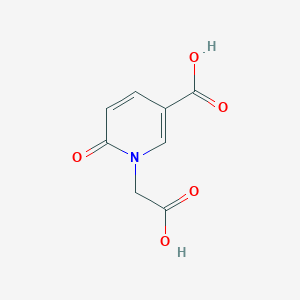![molecular formula C8H18Cl2N2 B1421450 7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride CAS No. 1221723-89-2](/img/structure/B1421450.png)
7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride
Vue d'ensemble
Description
7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 . It is a derivative of the parent compound 7-methyl-1,7-diazaspiro[3.5]nonane .
Molecular Structure Analysis
The molecular structure of 7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride consists of a spirocyclic ring system with two nitrogen atoms and a methyl group attached . The exact three-dimensional structure would require more detailed spectroscopic data for accurate determination.Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride, such as its melting point, boiling point, and density, are not provided in the search results . Further experimental data would be required to determine these properties.Applications De Recherche Scientifique
Synthesis and Functionalization
The synthesis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, including 7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride, is crucial for pharmaceutical research. These compounds offer two differentiated sites for further functionalization, crucial for developing new pharmaceuticals. The synthesis methods involve nitrile lithiation/alkylation chemistry and 1,4-addition reactions, highlighting their potential for creating diverse and complex molecular structures (Smith et al., 2016).
Crystal Structure Analysis
Research on 7-Methyl-1,7-diazaspiro[3.5]nonane derivatives has also focused on understanding their crystal and molecular structures. For instance, the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 4-benzylamino- and 4-arylaminopent-3-en-2-ones produced compounds whose structures were elucidated using X-ray analysis. This research provides valuable insights into the structural characteristics of these compounds, which is vital for their application in drug development (Silaichev et al., 2012).
Antibacterial and Antifungal Activities
The discovery of benzothiazinone derivatives containing 7-Methyl-1,7-diazaspiro[3.5]nonane moieties as new antitubercular agents exemplifies the therapeutic potential of these compounds. They have shown excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This research highlights the potential of 7-Methyl-1,7-diazaspiro[3.5]nonane derivatives as promising candidates for treating tuberculosis (Wang et al., 2020).
Conformational Studies for Drug Design
The synthesis of spirolactams as conformationally restricted pseudopeptides, including derivatives of 7-Methyl-1,7-diazaspiro[3.5]nonane, demonstrates their importance in peptide synthesis and drug design. These compounds serve as constrained surrogates for dipeptides, providing insights into the conformational preferences of potential drug candidates and their mimetic capabilities in biological systems (Fernandez et al., 2002).
Propriétés
IUPAC Name |
7-methyl-1,7-diazaspiro[3.5]nonane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-6-3-8(4-7-10)2-5-9-8;;/h9H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRJNDQNTVSIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCN2)CC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride | |
CAS RN |
1221723-89-2 | |
| Record name | 7-methyl-1,7-diazaspiro[3.5]nonane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






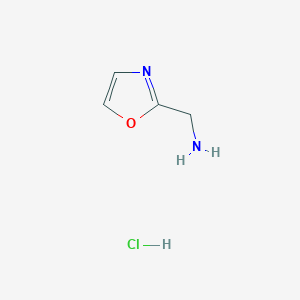
![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1421371.png)
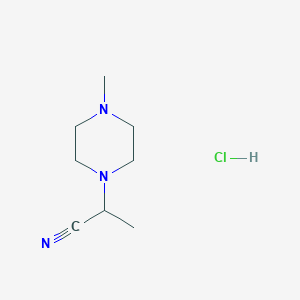
![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421374.png)
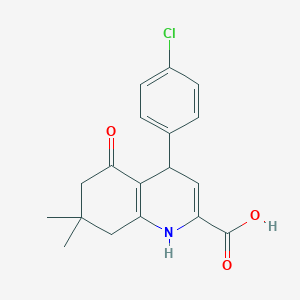
![[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine](/img/structure/B1421377.png)
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)
